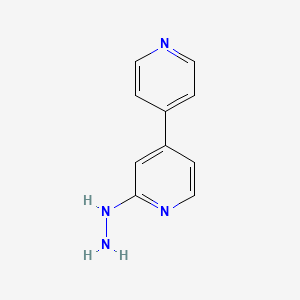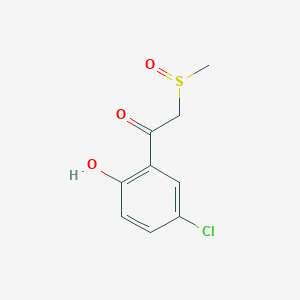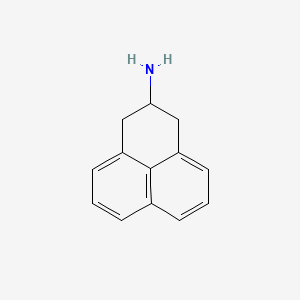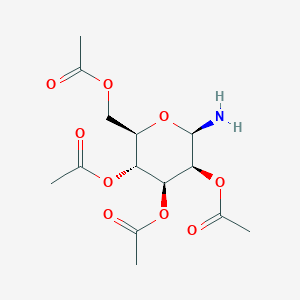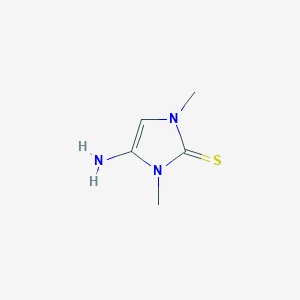![molecular formula C15H20N2O2 B8625815 tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate
Vue d'ensemble
Description
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate is an organic compound with the molecular formula C15H20N2O2 It is a derivative of acetic acid and contains a tert-butyl ester group, a cyanobenzyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 3-cyanobenzylamine and methylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control of reaction conditions and reduces the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl [(3-cyanobenzyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity.
3-cyanobenzylamine: Shares the cyanobenzyl group but lacks the ester functionality.
Methylaminoacetic acid: Contains the methylamino group but lacks the ester and cyanobenzyl groups.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-6-12(8-13)9-16/h5-8H,10-11H2,1-4H3 |
Clé InChI |
LZNIDSDQLUAYNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
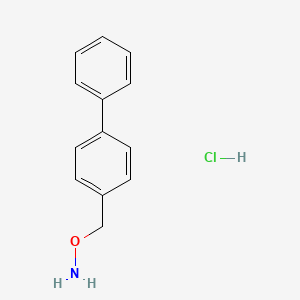
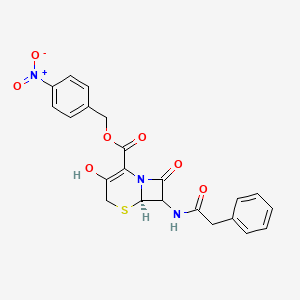
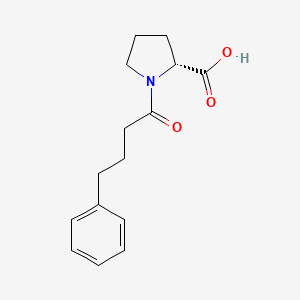
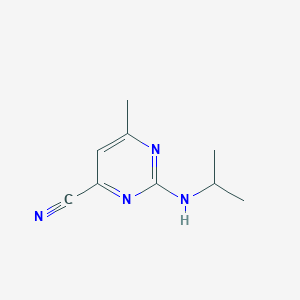
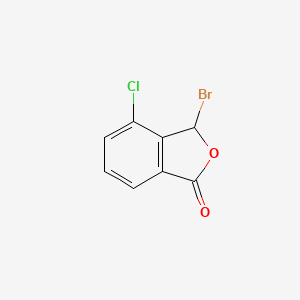

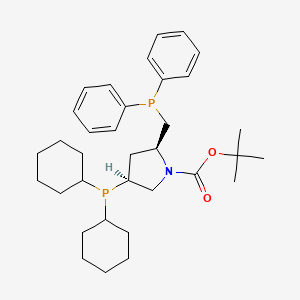
![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)
![Methyl 4-{[4-(hexyloxy)benzoyl]amino}benzoate](/img/structure/B8625788.png)
